1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a heterocyclic compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of benzoyl chloride with 3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups, leading to the formation of substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce alcohol derivatives .
Scientific Research Applications
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that diazaspiro compounds exhibit antimicrobial and antifungal activities.
Medicine: The compound’s biological activities make it a candidate for drug development. It is investigated for its potential therapeutic applications in treating infections and other diseases.
Industry: In industrial applications, the compound is used as an additive in the formulation of various products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. The exact molecular pathways involved in its action are still under investigation, but it is believed to interfere with essential cellular processes in microorganisms.
Comparison with Similar Compounds
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione can be compared with other similar compounds, such as:
3,3-Diphenyl-1,4-diazaspiro[4.5]decane-2-thione: This compound has a similar spiro structure but differs in the substitution pattern on the diazaspiro ring.
1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione: This compound has a methyl group on the phenyl ring, which may influence its chemical and biological properties.
1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione: Similar to the previous compound, but with the methyl group in a different position on the phenyl ring.
The uniqueness of 1-Benzoyl-3-phenyl-1,4-diazaspiro[45]dec-3-ene-2-thione lies in its specific substitution pattern and the resulting chemical and biological properties
Properties
IUPAC Name |
phenyl-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c24-19(17-12-6-2-7-13-17)23-20(25)18(16-10-4-1-5-11-16)22-21(23)14-8-3-9-15-21/h1-2,4-7,10-13H,3,8-9,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMVQLGUXFDITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.